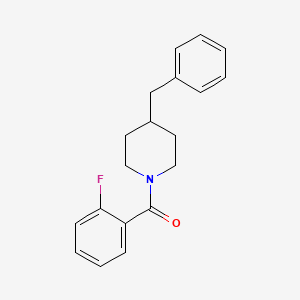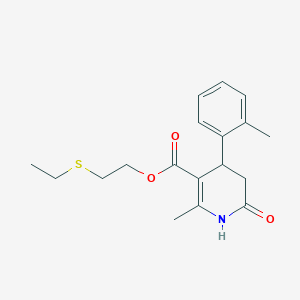
4-benzyl-1-(2-fluorobenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related fluorobenzoyl piperidine derivatives involves several key steps, including the use of fluorobenzoyl chlorides, piperidine or its derivatives, and various catalysts or reagents to facilitate the reaction. For example, a practical synthesis method described involves reacting 4-fluorobenzoyl chloride with methylisonipecotate in dichloromethane (DCM) presence and triethylamine, yielding a high percentage of the desired product through a multi-step process with overall yields above 60% (Hao Jing-shan, 2006).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic methods like IR, 1H NMR, and LC-MS are commonly used to characterize the molecular structure of fluorobenzoyl piperidine derivatives. These techniques have revealed that these compounds often crystallize in monoclinic crystal systems and adopt specific conformations, such as chair conformations for the piperidine rings, which are stabilized by intermolecular hydrogen bonds and aromatic π–π stacking interactions (S. Prasad et al., 2018).
Chemical Reactions and Properties
Fluorobenzoyl piperidine derivatives engage in various chemical reactions, indicating a rich chemistry that can be tailored for specific applications. These compounds have been synthesized and evaluated for their affinities towards different receptors, demonstrating their potential as pharmacophores and highlighting their reactivity and interaction with biological targets (O. Diouf et al., 1999).
Physical Properties Analysis
The physical properties of fluorobenzoyl piperidine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug design and material science. These properties are often determined through crystalline structure analysis and can be influenced by the specific substituents and structural motifs present in the molecule.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the potential uses of fluorobenzoyl piperidine derivatives. Studies have shown that these compounds can exhibit significant biological activity, including antimicrobial and antiproliferative effects, due to their structural features and chemical reactivity (B. Priya et al., 2005).
Scientific Research Applications
WAY-299590 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving enzyme inhibition and reaction mechanisms.
Biology: It is used to study the biological pathways and molecular targets involved in tuberculosis.
Industry: It can be used in the development of diagnostic tools and assays for tuberculosis research.
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-benzyl-1-(2-fluorobenzoyl)piperidine”, is an important task of modern organic chemistry .
Preparation Methods
The synthetic routes and reaction conditions for WAY-299590 are not widely documented in publicly accessible sources. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
WAY-299590 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
WAY-299590 exerts its effects by inhibiting the activity of Mycobacterium tuberculosis Enoyl acyl carrier protein reductase . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting this enzyme, WAY-299590 disrupts the synthesis of mycolic acids, leading to the death of the bacteria.
Comparison with Similar Compounds
WAY-299590 is unique in its specific inhibitory activity against Mycobacterium tuberculosis Enoyl acyl carrier protein reductase. Similar compounds include:
Isoniazid: Another inhibitor of mycolic acid synthesis, but with a different mechanism of action.
Ethionamide: Similar to isoniazid, it inhibits mycolic acid synthesis but through a different pathway.
Triclosan: An antibacterial and antifungal agent that also targets enoyl acyl carrier protein reductase but is less specific to Mycobacterium tuberculosis.
WAY-299590 stands out due to its specificity and potency against Mycobacterium tuberculosis.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVTWCPGXIVKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)
![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)
![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)


![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)